Fmoc-aminooxy-PEG12-acid

Description

Contextual Significance of Polyethylene (B3416737) Glycol (PEG) Derivatives in Biomolecular Conjugation

Polyethylene glycol (PEG) and its derivatives are hydrophilic polymers composed of repeating ethylene (B1197577) oxide units, -(O-CH2-CH2)-. biochempeg.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other bioactive molecules. mdpi.comresearchgate.netnih.gov

The key advantages conferred by PEGylation include:

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of hydrophobic molecules. biochempeg.comnih.gov

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which can prolong its circulation time in the bloodstream by reducing renal clearance and protecting it from enzymatic degradation. nih.gov

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a protein surface, thereby reducing its immunogenicity.

Increased Stability: PEGylation can enhance the stability of molecules against proteolysis and other degradation mechanisms. axispharm.com

The versatility of PEG derivatives stems from the ability to introduce various reactive functional groups at the termini of the PEG chain. biochempeg.com This has led to the development of a vast library of PEG reagents tailored for specific conjugation chemistries. nih.gov These derivatives can be monofunctional, homobifunctional (containing two identical reactive groups), or heterobifunctional (containing two different reactive groups), with the latter being particularly useful as crosslinkers or spacers. biochempeg.commdpi.comresearchgate.net

Overview of Fmoc-aminooxy-PEG12-acid as a Heterobifunctional Linker in Chemical Biology

This compound is a prime example of a heterobifunctional linker, a class of reagents that possess two different reactive groups at their ends. chemscene.comscbt.com This dual reactivity allows for controlled, sequential (two-step) reactions, which is a significant advantage over homobifunctional linkers as it minimizes undesirable outcomes like self-conjugation and polymerization. chemscene.comgbiosciences.com Heterobifunctional linkers are crucial tools for studying molecular interactions, creating complex bioconjugates, and developing advanced biomaterials. scbt.com

The structure of this compound provides two distinct points of reactivity:

Carboxylic Acid (-COOH): This terminal group can be activated using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) to react with primary amine groups (-NH2) on a target molecule, forming a stable amide bond. cd-bioparticles.netbroadpharm.com

Fmoc-protected Aminooxy (-ONH-Fmoc): The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. axispharm.comcd-bioparticles.net Upon its removal under basic conditions, a free aminooxy group (-ONH2) is exposed. cd-bioparticles.netbroadpharm.com This aminooxy group can then chemoselectively react with an aldehyde or ketone group on a second molecule to form a stable oxime ether linkage. louisville.eduaxispharm.com This reaction, known as oximation, is highly efficient and can be performed under mild, aqueous conditions. louisville.edu

The discrete PEG12 chain acts as a hydrophilic spacer, which not only improves the solubility of the resulting conjugate in aqueous media but also provides spatial separation between the conjugated molecules. cd-bioparticles.netbroadpharm.com This compound is frequently used in the synthesis of PROTACs, where it serves as the linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.cominvivochem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2055104-72-6 | invivochem.comcd-bioparticles.net |

| Molecular Formula | C42H65NO17 | invivochem.comcd-bioparticles.net |

| Molecular Weight | 855.96 g/mol | medchemexpress.com |

| Appearance | Solid at room temperature | invivochem.com |

| Purity | ≥95% | axispharm.comaxispharm.com |

| Storage | -20°C | invivochem.comcd-bioparticles.net |

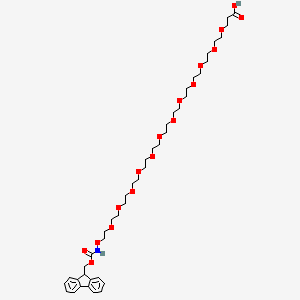

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65NO17/c44-41(45)9-10-47-11-12-48-13-14-49-15-16-50-17-18-51-19-20-52-21-22-53-23-24-54-25-26-55-27-28-56-29-30-57-31-32-58-33-34-60-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENGGIMQWBAOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Reactivity Profiles of Fmoc Aminooxy Peg12 Acid

Structural Components and Their Strategic Utility

The power of Fmoc-aminooxy-PEG12-acid lies in the synergistic function of its four key components: the Fmoc protecting group, the aminooxy moiety, the carboxylic acid functional group, and the polyethylene (B3416737) glycol (PEG) spacer. Each element is selected for its specific reactivity and properties, enabling controlled, sequential chemical modifications.

The Fmoc Protecting Group: Principles of Cleavage and Role in Modular Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group, pivotal in solid-phase peptide synthesis (SPPS) and other organic syntheses where temporary protection of an amino group is required. genscript.comwikipedia.org Its primary function is to shield the N-terminus of amino acids or other amine-containing molecules to prevent unwanted side reactions during coupling steps. mtoz-biolabs.comaltabioscience.com

The key advantage of the Fmoc group is its stability under acidic conditions and its facile removal under mild basic conditions, a principle known as orthogonal protection. wikipedia.orgchempep.comnih.gov This allows for the selective deprotection of the Fmoc-protected amine without disturbing acid-labile components of the molecule, such as the linkage to a solid support resin or acid-sensitive side-chain protecting groups. wikipedia.orgnih.gov

Mechanism of Cleavage: The cleavage of the Fmoc group is typically achieved through treatment with a secondary amine, most commonly a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). genscript.compeptide.comresearchgate.net The mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton on the β-carbon of the fluorene (B118485) ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. chempep.comresearchgate.net The liberated dibenzofulvene is then scavenged by the excess amine in the cleavage solution to form a stable adduct, which can be easily washed away. researchgate.netspringernature.com

The ability to readily remove the Fmoc group under mild conditions makes it an indispensable tool for the stepwise assembly of peptides and other complex molecules, enabling the modular and sequential addition of building blocks. mtoz-biolabs.comlgcstandards.com

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Typical Reaction Time | Reference(s) |

| Piperidine | 20-50% | DMF | 5-20 minutes | genscript.compeptide.comresearchgate.net |

| Piperazine | Varies | DMF | Varies | biotage.com |

| DBU/Piperidine | 2% DBU, 2% Piperidine | DMF or NMP | ~7 minutes total | peptide.com |

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, NMP: N-Methyl-2-pyrrolidone

Aminooxy Moiety: Mechanism and Chemoselectivity in Oxime Ligation Chemistry

The aminooxy group (–O–NH2) is a highly nucleophilic functional group that serves as a key player in bioorthogonal chemistry, specifically in oxime ligation. nih.govrsc.org This reaction involves the chemoselective condensation of the aminooxy moiety with an aldehyde or a ketone to form a stable oxime bond (C=N–O). rsc.orgresearchgate.net

Mechanism and Chemoselectivity: The high nucleophilicity of the aminooxy group, attributed to the alpha-effect of the adjacent oxygen atom, allows it to react selectively with carbonyl groups even in the complex milieu of biological systems. iris-biotech.de This reaction proceeds efficiently in aqueous media under mildly acidic to neutral pH and does not require metal catalysts, which can be problematic for biological molecules. nih.govresearchgate.net The resulting oxime bond is significantly more stable towards hydrolysis compared to imines formed from primary amines. iris-biotech.de

The chemoselectivity of oxime ligation is a major advantage, as it allows for the specific conjugation of molecules without interference from other functional groups commonly found in biomolecules, such as amines, thiols, and carboxylic acids. nih.govrsc.org This makes it an ideal tool for labeling proteins, peptides, and other biomolecules with probes, drugs, or imaging agents. nih.goviris-biotech.de While the reaction with aldehydes is generally faster, ketones can also be used, offering the potential for introducing substitution at the ligation site. rsc.org

Table 2: Key Features of Oxime Ligation

| Feature | Description | Reference(s) |

| Reactants | Aminooxy group and an aldehyde or ketone | nih.govrsc.org |

| Product | Stable oxime bond (C=N-O) | researchgate.net |

| Reaction Conditions | Aqueous media, mild pH (typically 4-7) | nih.govresearchgate.net |

| Chemoselectivity | High, does not react with other common biological functional groups | nih.govrsc.org |

| Stability | Oxime bond is more stable to hydrolysis than imine bonds | iris-biotech.de |

Carboxylic Acid Functional Group: Applications in Amide Bond Formation

The terminal carboxylic acid (–COOH) group on this compound provides a versatile handle for conjugation to primary and secondary amines through the formation of a stable amide bond. creative-biogene.comhepatochem.com This reaction is one of the most widely used methods for linking molecules in medicinal chemistry and bioconjugation. hepatochem.com

Mechanism of Amide Bond Formation: The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. libretexts.orgacs.org Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved using coupling reagents such as carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). creative-biogene.comhepatochem.comthermofisher.com

The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate can then react with a primary amine to form the amide bond, releasing a soluble urea (B33335) byproduct. thermofisher.com Alternatively, the O-acylisourea intermediate can react with NHS to form a more stable NHS ester, which can be isolated and later reacted with an amine. This two-step process can help to improve reaction efficiency and reduce side reactions. hepatochem.com

The ability to form stable amide bonds makes the carboxylic acid moiety a crucial component for attaching the this compound linker to proteins, peptides, or other amine-containing biomolecules and surfaces. creative-biogene.comchempep.com

Poly(ethylene glycol) (PEG12) Spacer: Influence on Solubility, Flexibility, and Biomolecular Interactions

Influence on Solubility and Flexibility: PEG is highly soluble in water and many organic solvents, a property that is conferred to the molecules it is attached to. sigmaaldrich.comthermofisher.com This is particularly advantageous for improving the solubility of hydrophobic drugs or peptides, which can otherwise be prone to aggregation. thermofisher.combiosyn.com The PEG chain is also highly flexible, which can help to reduce steric hindrance between the conjugated molecules, allowing them to maintain their native conformation and biological activity. thermofisher.comthermofisher.com

Influence on Biomolecular Interactions: The hydrophilic and flexible nature of the PEG chain creates a "shielding" effect, which can reduce non-specific interactions with other proteins and surfaces. biosyn.comrsc.org This property, known as PEGylation, can lead to several therapeutic benefits, including:

Reduced Immunogenicity: The PEG shield can mask the conjugated molecule from the immune system, reducing the likelihood of an immune response. biosyn.comucl.ac.be

Prolonged Circulation Half-Life: By reducing protein binding and renal clearance, PEGylation can increase the time a therapeutic agent remains in circulation, potentially leading to improved efficacy. biosyn.comucl.ac.be

Improved Pharmacokinetics: The enhanced solubility and stability conferred by PEG can lead to a more favorable pharmacokinetic profile. biosyn.com

The length of the PEG chain is an important consideration, as it can influence the degree of these effects. rsc.orgresearchgate.netrsc.org A PEG12 spacer provides a balance of these properties, offering sufficient length to impart solubility and flexibility without being excessively long, which can sometimes hinder cellular uptake or target binding. rsc.orgmdpi.com

Table 3: Properties Conferred by the PEG12 Spacer

| Property | Influence of PEG12 Spacer | Reference(s) |

| Solubility | Increases aqueous and organic solubility of the conjugate | sigmaaldrich.comthermofisher.com |

| Flexibility | Provides a flexible linker, reducing steric hindrance | thermofisher.comthermofisher.com |

| Biocompatibility | Generally non-toxic and non-immunogenic | sigmaaldrich.combiosyn.com |

| Biomolecular Interactions | Reduces non-specific protein binding and aggregation | biosyn.comrsc.org |

| Pharmacokinetics | Can improve circulation half-life and overall pharmacokinetic profile | biosyn.comucl.ac.be |

Selective Reactivity and Orthogonal Functionalization Approaches

A key advantage of this compound is the orthogonal nature of its reactive groups. Orthogonality in this context means that each functional group can be reacted selectively without affecting the others. This allows for a stepwise and controlled approach to building complex molecular constructs.

The Fmoc group is labile to bases, the carboxylic acid is reactive towards amines (after activation), and the aminooxy group reacts specifically with carbonyls. This differential reactivity enables a synthetic strategy where, for instance, the carboxylic acid is first coupled to an amine-containing biomolecule. Subsequently, the Fmoc group is removed with a base to expose a primary amine, which can then be used for further modification. Finally, the aminooxy group can be used to ligate the entire construct to a molecule bearing an aldehyde or ketone. This orthogonal functionalization is crucial for the precise and efficient synthesis of multi-component systems like antibody-drug conjugates (ADCs) or targeted imaging agents.

Design Considerations for Multi-functional Biomolecular Constructs

The design of multi-functional biomolecular constructs using linkers like this compound requires careful consideration of several factors to ensure the final product has the desired properties and activity.

Stoichiometry and Site of Conjugation: Controlling the number of linker molecules attached to a biomolecule and the specific site of attachment is critical. Non-specific conjugation can lead to a heterogeneous mixture of products with varying efficacy and safety profiles. Site-specific conjugation methods are often preferred to ensure a well-defined and homogeneous product. acs.org

Linker Length and Flexibility: The length and flexibility of the PEG spacer must be optimized for the specific application. A linker that is too short may lead to steric hindrance between the conjugated molecules, while a linker that is too long could result in reduced binding affinity or altered pharmacokinetics. rsc.orgmdpi.com

Stability of the Linkage: The stability of the formed bonds (amide and oxime) is crucial for the in vivo performance of the conjugate. The amide bond is generally very stable. The oxime bond is also relatively stable, but its stability can be influenced by the surrounding chemical environment. nih.goviris-biotech.de

By carefully considering these design principles, researchers can leverage the unique properties of this compound to create sophisticated and effective biomolecular constructs for a wide range of applications in medicine and biotechnology.

Synthetic Methodologies for Fmoc Aminooxy Peg12 Acid and Its Derivatives

Strategies for the Preparation of Fmoc-aminooxy-PEG12-acid Building Blocks

The synthesis of this compound and similar building blocks involves a multi-step process that strategically introduces and protects the key functional groups. While specific, detailed synthetic routes for this exact molecule are often proprietary, the general strategies can be inferred from the synthesis of related Fmoc-amino-PEG-acid and aminooxy-PEG derivatives.

A common approach involves starting with a commercially available, monodisperse PEG diol with 12 ethylene (B1197577) glycol units. One hydroxyl group is selectively functionalized to introduce the aminooxy group, often via a precursor like an N-hydroxyphthalimide derivative followed by hydrazinolysis. The other hydroxyl group is oxidized to a carboxylic acid.

Alternatively, a synthetic route could begin with a PEG chain already bearing a protected amine and a hydroxyl group. The hydroxyl is oxidized to the carboxylic acid, and the protected amine is deprotected and converted to an aminooxy group.

The final step in these strategies is the protection of the newly formed aminooxy group with the Fmoc moiety. This is typically achieved by reacting the aminooxy-PEG-acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The base-lability of the Fmoc group is crucial for its subsequent removal during solid-phase or solution-phase synthesis. chempep.com

Microwave-assisted synthesis has also been shown to accelerate the glycosylation of Fmoc amino acids and could potentially be applied to the synthesis of these building blocks, reducing reaction times. nih.gov

Integration into Solid-Phase Synthesis Protocols

This compound is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. mdpi.comnih.govnih.gov The carboxylic acid end of the molecule allows it to be coupled to a free amine on a solid support-bound peptide or other molecule.

The general steps for integration are as follows:

Resin Preparation: The synthesis begins with a resin support, such as Wang or Rink amide resin, to which the first amino acid is attached. uci.edu

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed. This is typically accomplished by treating the resin with a solution of piperidine (B6355638) (usually 20%) in a solvent like N,N-dimethylformamide (DMF). springernature.comnih.govpeptide.com The basic conditions cleave the Fmoc group, exposing the terminal amine. peptide.com

Coupling of this compound: The this compound is then activated and coupled to the newly exposed amine on the resin. Standard coupling reagents used in SPPS, such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole), are employed to facilitate the formation of a stable amide bond. uci.edu

Chain Elongation (Optional): If additional amino acids are required, the Fmoc group on the aminooxy-PEG linker can be removed using the same piperidine treatment, and the synthesis can continue.

Cleavage and Deprotection: Once the synthesis is complete, the entire construct is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).

This process allows for the site-specific incorporation of the aminooxy-PEG linker into a peptide sequence. nih.gov

Table 1: Common Reagents in Fmoc-SPPS for Integration of this compound

| Reagent | Function | Typical Concentration/Conditions |

|---|---|---|

| Piperidine | Fmoc deprotection | 20% in DMF |

| HCTU/HATU/HOAt | Coupling/Activating agent | Used in excess with a base like DIPEA |

| DIPEA | Base for activation | Used in excess during coupling |

| DMF | Solvent | Primary solvent for washing and reactions |

Solution-Phase Synthesis Approaches for Complex Conjugates

While solid-phase synthesis is efficient for peptides and oligonucleotides, solution-phase synthesis offers advantages for creating more complex conjugates involving larger molecules, proteins, or nanoparticles. researchgate.netresearchgate.net In this approach, this compound can be used to modify molecules in a homogenous solution.

A typical solution-phase strategy involves two main steps:

Amide Bond Formation: The carboxylic acid of this compound is activated in solution, often using carbodiimide (B86325) chemistry with reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and an additive such as NHS (N-Hydroxysuccinimide) to form a more stable active ester. cd-bioparticles.net This activated linker is then reacted with a primary amine on the target molecule (e.g., a protein's lysine (B10760008) residue) to form a stable amide bond.

Oxime Ligation: Following the conjugation, the Fmoc group is removed from the aminooxy end of the linker using a mild base, such as piperidine. The now-exposed aminooxy group is highly reactive towards aldehydes and ketones, allowing for a second, chemoselective conjugation step known as oxime ligation. interchim.frnih.govacs.orgbroadpharm.comnih.gov This reaction is highly specific and proceeds efficiently under mild, often physiological, conditions to form a stable oxime bond. iris-biotech.de This allows for the attachment of a second molecule containing an aldehyde or ketone functionality.

The use of catalysts, such as aniline (B41778) or its derivatives, can significantly accelerate the rate of oxime ligation, especially at neutral pH. acs.org

Purification and Characterization Considerations in Synthetic Pathways

Regardless of the synthetic method, rigorous purification and characterization are essential to ensure the identity and purity of the final conjugate.

Purification:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for purifying PEGylated molecules. The hydrophobicity of the Fmoc group and the hydrophilicity of the PEG chain allow for effective separation from unreacted starting materials and byproducts.

Size-Exclusion Chromatography (SEC): For larger conjugates, SEC can be used to separate the desired product based on its molecular size.

Dialysis/Ultrafiltration: This technique is useful for removing small molecule impurities from large protein or nanoparticle conjugates. nih.gov

Characterization:

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are crucial for confirming the molecular weight of the synthesized building blocks and the final conjugates, verifying the successful incorporation of the this compound linker. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the this compound building block and can provide information about the structure of the final conjugate, although the complexity of large biomolecules can make interpretation challenging. nih.gov

UV-Vis Spectroscopy: The fluorenyl group of the Fmoc protector has a characteristic UV absorbance, which can be used to quantify the amount of Fmoc-containing molecules and to monitor the deprotection step during SPPS. peptide.com

During SPPS, the completion of coupling and deprotection steps can be monitored using colorimetric tests like the Kaiser test or the TNBS test.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Fluorenylmethyloxycarbonyl chloride | Fmoc-Cl |

| Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester | Fmoc-OSu |

| N,N-Dimethylformamide | DMF |

| O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| Trifluoroacetic acid | TFA |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC |

| N-Hydroxysuccinimide | NHS |

Advanced Bioconjugation Chemistries Leveraging Fmoc Aminooxy Peg12 Acid

Oxime Ligation in the Functionalization of Aldehyde and Ketone-Bearing Biomolecules

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, stands out as a robust method for creating stable covalent linkages to biomolecules. nih.govnih.gov This bioorthogonal reaction is valued for its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions. nih.govresearchgate.net The Fmoc-aminooxy-PEG12-acid linker, after deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group, provides a reactive aminooxy moiety ready to target carbonyl groups introduced into proteins, peptides, carbohydrates, and other biological macromolecules. nih.govaxispharm.com

Reaction Kinetics and Optimization Parameters for Oxime Formation

The kinetics of oxime ligation, while generally favorable, can be influenced by several factors to achieve optimal yields and reaction times. The reaction is pH-sensitive, with optimal conditions typically falling within a mildly acidic range of pH 4.5 to 6.5. mdpi.com However, effective ligation can also be achieved at neutral pH. researchgate.net

Catalysts are frequently employed to accelerate the rate of oxime formation, particularly with less reactive ketone substrates. nih.govacs.org Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been shown to significantly enhance reaction rates. nih.govnih.govacs.org For instance, pPDA has been reported to be more efficient than aniline across a pH range of 4-7. researchgate.net The increased aqueous solubility of catalysts like mPDA allows for their use at higher concentrations, leading to more efficient catalysis compared to aniline. acs.org

The choice of solvent can also impact reaction kinetics. While aqueous buffers are standard for bioconjugation, organic co-solvents like dimethylformamide (DMF), ethanol, and acetonitrile (B52724) can be used, and the Fmoc deprotection step has been shown to be rapid in these solvents. nih.govrsc.org

Table 1: Parameters for Optimizing Oxime Ligation

| Parameter | Condition/Value | Rationale |

| pH | 4.5–7.0 | Balances nucleophilicity of the aminooxy group and the rate of dehydration of the tetrahedral intermediate. researchgate.net |

| Catalyst | Aniline, p-phenylenediamine (pPDA), m-phenylenediamine (mPDA) | Increases reaction rate, especially for ketones. researchgate.netnih.govacs.org |

| Reactant Concentration | Micromolar to millimolar | Higher concentrations drive the reaction forward. nih.govresearchgate.net |

| Temperature | Room Temperature (25°C) | Mild conditions preserve biomolecule integrity. rsc.org |

| Solvent | Aqueous buffers, DMF, 80% EtOH, 80% ACN | Choice depends on substrate solubility and stability. nih.govrsc.org |

Chemo- and Regioselectivity in Complex Biological Milieus

A key advantage of oxime ligation is its high chemoselectivity. The aminooxy group reacts specifically with aldehydes and ketones, which are relatively rare in native biological systems, thus minimizing off-target modifications. nih.govwikipedia.org This bioorthogonality allows for precise labeling of biomolecules that have been specifically engineered to contain a carbonyl group. wikipedia.org

Methods for introducing aldehyde or ketone functionalities into biomolecules include the oxidation of N-terminal serine or threonine residues, periodate (B1199274) oxidation of vicinal diols in carbohydrates, and the genetic incorporation of unnatural amino acids like p-acetyl-L-phenylalanine. nih.govacs.orgnih.gov The Fmoc protection on the aminooxy group of this compound is crucial, as it prevents the highly reactive aminooxy moiety from reacting prematurely, for instance with common laboratory solvents like acetone. nih.gov This protection allows for the stable storage and handling of the linker before its intended use. nih.govunivie.ac.at The regioselectivity of the conjugation is therefore dictated by the specific placement of the carbonyl group on the biomolecule, enabling site-specific modifications. nih.gov

Amide Coupling Reactions for Linker Integration

The carboxylic acid terminus of this compound provides a versatile handle for conjugation to primary and secondary amines on biomolecules through the formation of a stable amide bond. axispharm.comcd-bioparticles.net This reaction is a cornerstone of bioconjugation, widely used to attach linkers, labels, and other moieties to proteins and peptides. broadpharm.combroadpharm.com

Activation Strategies for Carboxylic Acid Functionalization

To facilitate amide bond formation, the carboxylic acid must first be activated to create a more reactive species that is susceptible to nucleophilic attack by an amine. libretexts.org Several strategies and coupling reagents are commonly employed for this purpose.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and Dicyclohexylcarbodiimide (B1669883) (DCC), are widely used activators. axispharm.comcd-bioparticles.netaxispharm.com EDC is water-soluble and facilitates amide coupling under acidic conditions (pH 4.5), often in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to form a more stable active ester intermediate, which then reacts with the amine. axispharm.comgoogle.com

Other highly efficient coupling reagents include phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and uronium salts. axispharm.combroadpharm.combroadpharm.com These reagents promote rapid amide bond formation and are particularly useful in solid-phase peptide synthesis and for coupling sensitive substrates. mdpi.com The choice of activation strategy depends on factors such as the nature of the biomolecule, reaction conditions, and desired efficiency. axispharm.comresearchgate.net

Table 2: Common Carboxylic Acid Activation Reagents

| Reagent Class | Examples | Typical Reaction Conditions |

| Carbodiimides | EDC, DCC | Aqueous or organic solvent, often with NHS/Sulfo-NHS. axispharm.comcd-bioparticles.netaxispharm.com |

| Phosphonium/Uronium Salts | HATU, HCTU | Organic solvent (e.g., DMF), often with a non-nucleophilic base (e.g., DIEA). axispharm.comrsc.orgbroadpharm.com |

| Active Esters | NHS esters, TFP esters | Pre-formed esters that react directly with amines at pH 7-9. axispharm.comgoogle.cominterchim.fr |

Compatibility with Diverse Biomolecular Substrates

Amide coupling is compatible with a wide array of biomolecular substrates that present primary amine groups. chempep.com The most common targets are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides. interchim.fracs.org By controlling the reaction pH, some level of selectivity for the N-terminal amine can be achieved due to its lower pKa compared to the lysine side chain. interchim.fr

The hydrophilic PEG12 spacer in this compound enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules or when aiming to improve the pharmacokinetic properties of a therapeutic protein. cd-bioparticles.netprecisepeg.comrsc.orgeuropeanpharmaceuticalreview.com This solubility enhancement facilitates reactions in aqueous buffers, which is critical for maintaining the native structure and function of many biomolecules. interchim.fr

Sequential and Orthogonal Conjugation Strategies

The true power of a heterobifunctional linker like this compound lies in its capacity for sequential and orthogonal conjugation. The Fmoc and carboxylic acid functionalities can be addressed independently, allowing for the stepwise construction of complex bioconjugates. numberanalytics.comnumberanalytics.com

The Fmoc group is stable under the acidic conditions often used for Boc-group removal and during amide coupling reactions but is readily cleaved under mild basic conditions, typically using a piperidine (B6355638) solution in DMF. nih.govnumberanalytics.comnumberanalytics.comacs.org Conversely, the carboxylic acid is stable during the Fmoc deprotection step. This orthogonality is fundamental to strategies in solid-phase peptide synthesis (SPPS) and allows for precise control over the conjugation sequence. numberanalytics.comfiveable.me

For example, the carboxylic acid of this compound can first be coupled to an amine-containing biomolecule. After purification of this intermediate, the Fmoc group can be removed to expose the aminooxy group. This newly available functional group can then be reacted with a second biomolecule bearing an aldehyde or ketone. This sequential approach enables the assembly of well-defined, multifunctional constructs, such as antibody-drug conjugates (ADCs) or targeted imaging agents, where different molecular entities are linked together in a controlled manner. nih.govmedchemexpress.com The ability to use orthogonal protecting groups like Fmoc and Boc in the same synthesis plan provides a powerful toolkit for creating complex, precisely engineered biomolecular systems. numberanalytics.comacs.orgnih.gov

Challenges and Innovations in Bioconjugation Efficiency

The use of this compound in bioconjugation, while advantageous, is not without its challenges. The efficiency of the core reaction—oxime ligation between the aminooxy group and a carbonyl (aldehyde or ketone)—is highly dependent on reaction conditions. However, significant innovations in reaction methodology have been developed to overcome these hurdles, leading to more efficient and versatile conjugation strategies.

A primary challenge is the pH dependency of the oxime ligation reaction. The reaction proceeds optimally under acidic conditions (pH 4-5), which can be detrimental to the stability and solubility of many sensitive biomolecules like proteins and peptides. researchgate.net At neutral pH (around 7), where biomolecule stability is often highest, the uncatalyzed reaction rate can be impractically slow, particularly when working with low concentrations of reactants. researchgate.netnih.gov This necessitates a careful balance between maintaining the integrity of the biological component and achieving a satisfactory reaction yield.

To address these challenges, several key innovations have emerged to enhance the efficiency of bioconjugation reactions involving aminooxy linkers. One of the most impactful developments is the use of nucleophilic catalysts. Aniline and its derivatives have proven to be highly effective at accelerating the rate of oxime formation, especially at neutral pH. researchgate.netnih.gov

Detailed research has demonstrated the remarkable efficacy of these catalysts. For instance, studies using a model oxime ligation with an aminooxy-functionalized PEG showed that the reaction rate could be dramatically increased.

Table 1: Effect of Catalysis on Oxime Ligation Rate at pH 7

| Condition | Fold Increase in Reaction Rate | Source |

|---|---|---|

| Aniline-catalyzed | 20x (vs. uncatalyzed) | researchgate.net |

| p-Phenylenediamine-catalyzed | 120x (vs. uncatalyzed) | researchgate.net |

This table illustrates the significant rate enhancement achieved with nucleophilic catalysts in oxime ligations at neutral pH.

This catalytic approach allows for efficient bioconjugations to be performed under mild, physiologically relevant conditions, which is crucial for preserving the function of sensitive biomolecules. researchgate.net

Another area of innovation lies in the precise control of reaction conditions to direct the outcome, particularly in the formation of complex structures like hydrogels. The gelation process and the mechanical properties of hydrogels formed via oxime ligation can be finely tuned by modulating the pH and the concentration of the catalyst. nih.gov This tunability is critical for applications in tissue engineering and drug delivery, where the material properties of the hydrogel must be carefully controlled.

Table 2: Tunability of PEG-Based Hydrogel Properties via Oxime Ligation

| Parameter Varied | Effect on Hydrogel Formation | Resulting Storage Modulus (kPa) | Source |

|---|---|---|---|

| pH and Aniline Catalyst Concentration | Shortens gelation time from hours to seconds | 0.3 to >15 | nih.gov |

This table demonstrates how adjusting reaction parameters like pH and catalyst concentration can control the kinetics and mechanical strength of hydrogels formed using oxime chemistry.

These innovations, from the development of powerful catalysts to the fine-tuning of reaction parameters, have significantly enhanced the efficiency and versatility of bioconjugation reactions. They enable the successful application of linkers like this compound in creating complex, functional biomaterials and therapeutics while overcoming the inherent challenges of the underlying chemistry. rsc.orgresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| p-Phenylenediamine |

Research Applications of Fmoc Aminooxy Peg12 Acid in Chemical Biology

Design and Synthesis of Peptide and Protein Conjugates

The unique bifunctional nature of Fmoc-aminooxy-PEG12-acid provides a versatile platform for the design and synthesis of advanced peptide and protein conjugates. The terminal carboxylic acid and the protected aminooxy group at opposite ends of the PEG spacer allow for sequential and specific chemical ligations.

Site-Specific Modification of Peptides and Proteins

Site-specific modification of proteins and peptides is crucial for creating homogeneous bioconjugates with predictable properties and functions. This compound facilitates this through its orthogonal reactive ends. The terminal carboxylic acid can be coupled to primary amine groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, using standard amide bond-forming activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). acs.orgcd-bioparticles.net

Conversely, the Fmoc group can be removed under basic conditions to expose the aminooxy group. cd-bioparticles.netbroadpharm.com This aminooxy moiety exhibits high nucleophilicity and can chemoselectively react with aldehyde or ketone groups to form a highly stable oxime linkage. iris-biotech.de This reaction is particularly useful for site-specific protein modification, as aldehyde or ketone functionalities can be introduced into proteins at specific sites through genetic engineering (e.g., incorporation of unnatural amino acids) or enzymatic methods. This dual reactivity allows researchers to tether peptides, small molecules, or other labels to specific locations on a protein, while the hydrophilic PEG12 spacer enhances the solubility and reduces aggregation of the resulting conjugate. biochempeg.comlifetein.com

Construction of Peptidomimetics and Pseudo-peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved metabolic stability and bioavailability. acs.org The synthesis of these molecules often involves incorporating non-natural amino acids or modifying the peptide backbone. nih.gov this compound can be used as a building block in the solid-phase synthesis of such pseudo-peptides. nih.govmdpi.com

Its structure allows it to be incorporated into a growing peptide chain via its carboxylic acid end using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.gov The PEG12 chain introduces a long, flexible, and hydrophilic spacer into the peptide backbone, which can be used to modulate the conformational properties of the peptidomimetic. After synthesis, the deprotected aminooxy group provides a reactive handle for further modifications, such as cyclization by reaction with a dialdehyde (B1249045) linker or conjugation to other molecules, which are common strategies in creating structurally constrained and bioactive peptidomimetics. iris-biotech.de

Role in Proteolysis-Targeting Chimeras (PROTACs) Design and Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. medchemexpress.comexplorationpub.com A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. biochempeg.com this compound is frequently employed as a PEG-based linker in PROTAC synthesis. medchemexpress.cominvivochem.com

Linker Functionality in E3 Ubiquitin Ligase Recruitment

The linker is a critical component of a PROTAC, as it bridges the target protein and the E3 ligase to enable the formation of a productive ternary complex, which is essential for ubiquitination and subsequent degradation. precisepeg.comtargetmol.com The synthesis of a PROTAC using this compound involves a sequential strategy. Typically, the carboxylic acid end of the linker is first coupled to the E3 ligase ligand (or the target protein ligand). nih.gov Following this step, the Fmoc protecting group is removed, and the newly freed aminooxy group is conjugated to the second ligand. cd-bioparticles.netiris-biotech.de This modular approach allows for the rapid assembly of PROTAC libraries with different ligand combinations. nih.gov The flexible and hydrophilic nature of the PEG12 linker helps to properly orient the two bound proteins, stabilizing the ternary complex and facilitating efficient protein degradation. explorationpub.com

Modulating PROTAC Efficacy through PEG12 Spacer Variation

The length and composition of the linker have a profound impact on PROTAC efficacy, influencing cellular permeability, target selectivity, and degradation efficiency. precisepeg.comcreative-biolabs.com The PEG12 spacer provides a specific length (approximately 46 Å) that can be optimal for certain target-E3 ligase pairs. However, the ideal linker length is highly dependent on the specific proteins involved, and empirical testing is required for optimization. explorationpub.comnih.gov

Research has shown that both shorter and longer linkers can be effective, depending on the system. For instance, studies on CRABP-I/II degraders found that a longer PEG linker favored the degradation of CRABP-I, while a shorter one was selective for CRABP-II. explorationpub.com Another study demonstrated that while PROTACs with 12- and 16-atom PEG linkers had similar binding affinities, the 16-atom linker was significantly more potent at degrading the target protein, ERα. explorationpub.com Conversely, for degrading the E3 ligase CRBN itself, a shorter 8-atom PEG linker was found to be optimal. explorationpub.com These findings highlight that the PEG12 linker is one of many options that researchers can use to fine-tune the geometric and physicochemical properties of a PROTAC to achieve maximal degradation potency and selectivity.

Application in Antibody-Drug Conjugate (ADC) Linker Architectures

Antibody-drug conjugates are targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. frontiersin.orgfujifilm.com The linker that connects the antibody and the payload is a key determinant of the ADC's stability, safety, and efficacy. aacrjournals.org this compound serves as a versatile building block for creating these critical linker architectures. biochempeg.comfujifilm.com

The bifunctional nature of the molecule allows for the payload to be attached to one end (e.g., via the carboxylic acid) and the resulting drug-linker construct to be conjugated to the antibody at the other end. creative-biolabs.com The deprotected aminooxy group is ideal for site-specific conjugation to aldehyde groups, which can be enzymatically or chemically introduced onto the antibody surface, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR). iris-biotech.demdpi.com The inclusion of the PEG12 spacer offers several advantages in ADC design. It enhances the aqueous solubility of the ADC, which is particularly important when using hydrophobic payloads, and can prevent aggregation. mdpi.comnih.gov Furthermore, the length and flexibility of the PEG chain can ensure that the payload is accessible for cleavage within the target cell while maintaining stability in systemic circulation. mdpi.com Researchers have also used branched PEG linkers to construct ADCs with higher DARs (e.g., 6 or 8), which can lead to enhanced cytotoxicity against target cancer cells. mdpi.comnih.gov

Chemical Strategies for Antibody Functionalization

The functionalization of antibodies is a cornerstone of modern therapeutic and diagnostic development. This compound offers a strategic approach to this process. The terminal carboxylic acid of the linker can be activated to react with primary amine groups, such as the lysine residues present on the surface of antibodies, forming stable amide bonds. cd-bioparticles.netaxispharm.com This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). cd-bioparticles.net

Once the linker is attached to the antibody, the Fmoc protecting group on the aminooxy terminus can be removed under basic conditions. cd-bioparticles.netaxispharm.com This reveals a reactive aminooxy group, which can then be chemoselectively ligated to molecules containing an aldehyde or ketone, forming a stable oxime linkage. axispharm.com This two-step process allows for the controlled and site-specific conjugation of various payloads, such as small molecule drugs or imaging agents, to the antibody.

Impact of Linker on Conjugate Stability and Research Properties

The polyethylene (B3416737) glycol (PEG) component of the this compound linker plays a crucial role in the properties of the final antibody conjugate. The inclusion of a PEG spacer, particularly a hydrophilic one, can significantly impact the stability and in vivo performance of antibody-drug conjugates (ADCs). researchgate.netnih.gov

Hydrophilic linkers can help to mitigate the hydrophobicity of conjugated cytotoxic drugs, which can otherwise lead to aggregation and reduced stability. researchgate.netnih.gov The length and configuration of the PEG chain are critical factors. Studies have shown that the design of the drug-linker, including the positioning of the PEG unit, is important for the physical and chemical stability of ADCs. researchgate.netnih.gov For instance, ADCs with longer PEG chains (8, 12, and 24 units) have demonstrated improved plasma stability, similar to that of the unconjugated antibody.

Furthermore, the PEG linker can create a "shield" around the payload, increasing its solubility and stability. This shielding effect can also lead to reduced aggregation, lower immunogenicity, improved pharmacokinetics, increased circulation time, and decreased toxicity. Research has indicated a direct correlation between PEG length and improved pharmacodynamics and tolerability in animal models. Specifically, linkers with a pendant configuration of two 12-unit PEG chains have shown superior performance in terms of stability and slower clearance rates compared to linear PEG linkers. researchgate.netnih.gov

Table 1: Impact of PEG Linker Length on ADC Properties

| PEG Length | Effect on Plasma Stability | Effect on Clearance |

|---|---|---|

| Short (e.g., 2, 4 units) | Lower stability | Higher clearance |

| Long (e.g., 8, 12, 24 units) | Higher stability, similar to naked antibody | Stabilized, lower clearance |

Development of Biomaterials and Surface Functionalization Agents

The versatility of this compound extends beyond antibody conjugation to the development of advanced biomaterials and the functionalization of surfaces for diagnostic purposes. chemimpex.com

Engineering of Polymer-Protein Hybrids and Hydrogels

Fmoc-protected amino acids are well-established building blocks for the creation of self-assembling supramolecular hydrogels. nih.govresearchgate.net These hydrogels are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking of the Fmoc groups. nih.gov The introduction of a PEGylated amino acid derivative like this compound into these systems allows for the engineering of polymer-protein hybrids and functional hydrogels.

The PEG component enhances the solubility and biocompatibility of the resulting material. chemimpex.com The terminal functional groups (aminooxy and carboxylic acid) provide handles for cross-linking or for the immobilization of proteins and other biomolecules, leading to the formation of bioactive scaffolds with potential applications in tissue engineering and 3D cell culture. The co-assembly of different Fmoc-amino acid derivatives can lead to hydrogels with tunable properties, such as pore size and mechanical strength. nih.gov

Surface Modification for Biosensing and Diagnostic Platforms (research focus)

The ability to functionalize surfaces with biological recognition elements is fundamental to the development of biosensors and diagnostic platforms. This compound is a valuable tool for modifying surfaces like glass or metal oxides. mdpi.com The carboxylic acid end can be used to anchor the linker to an appropriately functionalized surface. Subsequent deprotection of the Fmoc group reveals the aminooxy functionality, which can then be used to immobilize probes, such as peptides or antibodies, that have been engineered to contain a ketone or aldehyde group.

This strategy allows for the creation of peptide or protein microarrays on sensor chips for applications like label-free protein screening. mdpi.com The PEG spacer serves to distance the immobilized biomolecule from the surface, which can improve its accessibility and function. This approach has been explored for the development of field-effect transistor (FET) biosensors. mdpi.com

Integration in Radiopharmaceutical Precursor Design (conceptual linker role)

The principles of bioconjugation enabled by linkers like this compound are conceptually applicable to the design of radiopharmaceutical precursors. koreascience.kr

Chemical Strategies for Radioligand Attachment

In the context of radiopharmaceuticals, a bifunctional linker serves to connect a targeting moiety (like an antibody or peptide) to a chelator that sequesters a radionuclide. koreascience.krresearchgate.net The chemical functionalities of this compound align with this requirement. The carboxylic acid can be used to attach the linker to the targeting vector. axispharm.com After Fmoc deprotection, the aminooxy group could theoretically be used to ligate a chelator that has been modified with a carbonyl group.

The inclusion of a PEG linker in radiopharmaceutical design has been shown to have a positive impact. koreascience.kr PEGylation can help to minimize the uptake of the radiolabeled conjugate by the reticuloendothelial system, leading to improved tumor-to-background ratios. koreascience.kr It can also enhance blood circulation time, allowing for better tumor accumulation. koreascience.kr The length of the PEG chain is a critical parameter, with studies investigating various lengths to optimize the pharmacokinetic properties of radiolabeled molecules. researchgate.net While direct use of this compound in a final radiopharmaceutical is a conceptual application, its components represent key strategies in the field. The metabolism of the PEG linker itself is also an important consideration, as its cleavage can affect the distribution and clearance of the radiotracer. uzh.ch

Considerations for Linker Stability in Radiochemistry Research

The unique chemical architecture of this compound, which combines a stable protecting group, a versatile conjugation moiety, and a pharmacokinetic-modifying spacer, presents several key considerations for its application in the field of radiochemistry. The stability of the linker is a critical determinant of the success of a radiopharmaceutical, influencing its in vivo behavior, targeting efficacy, and the clarity of diagnostic images.

The primary function of this compound in a potential radiochemical context would be as a bifunctional linker. The carboxylic acid terminus allows for covalent attachment to a targeting vector, such as a peptide or antibody, while the aminooxy group, after deprotection of the Fmoc group, enables the incorporation of a radionuclide via an aldehyde- or ketone-containing chelator. The stability of the resulting oxime bond and the PEG spacer are therefore of paramount importance.

Oxime Bond Stability:

The conjugation of the aminooxy group with an aldehyde or ketone results in the formation of a stable oxime linkage (C=N-O). This type of bond is known for its high stability under physiological conditions. researchgate.netnih.gov Research indicates that oxime bonds are generally resistant to hydrolysis and enzymatic degradation, which is a desirable characteristic for radiopharmaceuticals that need to remain intact while circulating in the bloodstream to reach their target. nih.govnih.gov However, it is noteworthy that the stability of the oxime linkage can be influenced by the local chemical environment and pH. Under acidic conditions, such as those found in lysosomes (pH 4.5–5.0), the oxime bond can be susceptible to cleavage. researchgate.netnih.gov This pH-dependent lability could potentially be exploited for the controlled release of a radiochelate within the target cell, a strategy that might be advantageous in certain therapeutic applications.

Influence of the PEG12 Spacer:

Furthermore, the PEG linker can shield the radiolabeled molecule from proteolytic enzymes, thereby increasing its stability in circulation. koreascience.kr This enhanced stability translates to a longer plasma half-life, allowing for greater accumulation at the target site and improved tumor-to-background ratios in diagnostic imaging. koreascience.kracs.org The length of the PEG chain is a critical parameter; a PEG12 linker provides a significant hydrophilic extension that can favorably modulate the pharmacokinetic properties of the radiopharmaceutical. researchgate.net Studies on PEGylated radiolabeled antibodies have shown that the inclusion of a PEG linker can lead to more rapid excretion of metabolites, which helps in reducing background radiation and enhancing image contrast. acs.orgnih.gov

Future Directions and Emerging Research Avenues for Fmoc Aminooxy Peg12 Acid

Exploration of Novel Bioconjugation Methodologies

The future of bioconjugation is moving towards greater precision, efficiency, and site-specificity, and Fmoc-aminooxy-PEG12-acid is well-positioned to be a key player in these advancements. gbibio.comacs.org The aminooxy group's chemoselective reactivity with aldehydes and ketones to form stable oxime linkages is a cornerstone of its utility. acs.orgtum.de

Novel bioconjugation strategies that can harness the capabilities of this compound include:

Enzymatic and Site-Specific Conjugation: Emerging chemoenzymatic methods offer unparalleled control over the site of modification on a protein. tandfonline.com For instance, enzymes can be used to generate a unique aldehyde handle on a target protein, which can then be specifically targeted by the aminooxy group of this compound after deprotection. This approach circumvents the often random and heterogeneous modifications associated with traditional methods that target lysine (B10760008) or cysteine residues. tandfonline.com

Multi-Component and Orthogonal Ligations: The distinct reactivity of the aminooxy and carboxylic acid groups allows for sequential or orthogonal conjugation schemes. Future research will likely explore the use of this linker in multi-step syntheses to create complex, multifunctional molecules. For example, a targeting moiety could be attached via the carboxylic acid, followed by Fmoc deprotection and subsequent oxime ligation to a payload or reporter molecule. This dual reactivity is crucial for building next-generation antibody-drug conjugates (ADCs) and other targeted therapies. gbibio.com

Photo-activated Conjugation: The integration of photo-activatable groups into bioconjugation strategies is a growing area of interest. While not an intrinsic feature of this compound, its use in conjunction with photo-caged aldehydes or ketones on a target biomolecule could enable spatiotemporal control over the conjugation reaction, allowing for modification in specific tissues or cellular compartments upon light induction.

Advanced Applications in Systems Biology and Multi-Omics Research

Systems biology and multi-omics approaches aim to unravel the complexity of biological systems by studying the interactions of various molecular components. Chemical probes are indispensable in these fields, and this compound offers a scaffold for creating such probes. kaust.edu.sagoogle.com

Future applications in this domain are envisioned to include:

Metabolic Labeling and Proteomics: The aminooxy functionality is ideal for reacting with metabolically incorporated keto or aldehyde-bearing sugars or amino acids. This allows for the specific labeling and subsequent enrichment of subsets of proteins or glycans for mass spectrometry-based proteomic analysis. creative-proteomics.compnas.org The PEG12 linker enhances the solubility of the resulting conjugates, which is beneficial for downstream analysis.

Probing Post-Translational Modifications (PTMs): The study of PTMs is a key area of proteomics. This compound can be used to synthesize chemical probes that target specific PTMs. For example, after enzymatic or chemical generation of an aldehyde on a glycosylated protein, the linker can be used to attach a biotin (B1667282) tag (via its carboxylic acid end) for affinity purification and identification of the modified protein and its site of modification. pnas.org

Multi-Omics Integration: The development of probes that can simultaneously report on different classes of biomolecules is a frontier in multi-omics research. grandviewresearch.comrsc.org The heterobifunctional nature of this compound allows for the construction of chimeric probes that could, for instance, link a lipid-targeting group to a DNA-intercalating agent, enabling the simultaneous study of lipid and nucleic acid dynamics within a cell.

Development of Next-Generation Molecular Tools and Probes

The inherent modularity of this compound makes it an excellent building block for a new generation of sophisticated molecular tools and probes with enhanced functionalities. biochempeg.com

Emerging research in this area will likely focus on:

Advanced PROTAC and Molecular Glue Design: The linker plays a critical role in the efficacy of PROTACs by controlling the distance and orientation between the target protein and the E3 ligase. cardiosomatics.rugbibio.com The flexibility and length of the PEG12 chain in this compound can be systematically varied in related linkers to optimize the formation of a productive ternary complex. Future research will involve the synthesis of libraries of PROTACs with different linker lengths to fine-tune their degradation efficiency and selectivity. biochempeg.com

Cleavable Linker Systems: While the oxime bond is relatively stable, modifications to the linker structure could introduce cleavable moieties that respond to specific cellular stimuli (e.g., pH, redox potential, or specific enzymes). This would allow for the controlled release of payloads in specific cellular environments, a highly desirable feature for drug delivery systems.

Fluorescent and Bio-orthogonal Probes: The carboxylic acid end of the linker can be readily conjugated to a wide array of fluorophores, while the aminooxy end can be used to target specific biomolecules. This facilitates the creation of highly specific imaging probes for tracking the localization and dynamics of proteins, glycans, and other molecules in living cells. nih.gov The use in combination with bio-orthogonal click chemistry reactions is also a promising avenue. creative-proteomics.com

Computational and Structural Biology Insights into Conjugate Design

To fully realize the potential of this compound in creating advanced bioconjugates, a deeper understanding of the structural and dynamic properties of the resulting constructs is essential. Computational and structural biology approaches are becoming increasingly integral to this endeavor. nih.govresearchgate.net

Future directions in this area include:

Structure-Based Design of Linkers: As more high-resolution structures of protein-ligand and protein-protein complexes become available, there is an opportunity for the rational, structure-based design of linkers. For example, the length and composition of the PEG linker can be computationally optimized to span the distance between two interacting proteins or between a targeting domain and its payload, ensuring proper orientation and minimizing steric hindrance. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) Studies: Cryo-EM is a powerful technique for determining the structure of large and flexible biomolecular complexes. This technique could be employed to visualize the structure of proteins or protein complexes that have been stabilized or functionalized using this compound-based cross-linkers or probes, providing direct structural evidence to validate and inform computational models. nih.gov

Q & A

Q. How can researchers synthesize Fmoc-aminooxy-PEG12-acid with high purity, and what analytical methods are critical for confirming its structural integrity?

Methodological Answer: Synthesis typically involves sequential Fmoc-protection and PEGylation. The aminooxy group is introduced via solid-phase synthesis or solution-phase coupling, followed by PEG12-acid conjugation. Key steps include:

- Fmoc Protection: Use Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) under alkaline conditions (pH > 7) to avoid premature deprotection .

- PEG12-Acid Conjugation: Employ carbodiimide coupling agents (e.g., EDC/NHS) to activate the carboxylic acid group of PEG12 for reaction with the aminooxy moiety.

- Purification: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Monitor purity via LC-MS (expected [M+H]+: 856.0) .

- Characterization: Validate using ¹H/¹³C NMR (e.g., PEG backbone protons at δ 3.5–3.7 ppm) and FT-IR (amide I/II bands at 1650 cm⁻¹ and 1550 cm⁻¹) .

Q. What stability challenges arise when using this compound in Fmoc-based solid-phase peptide synthesis (SPPS), and how can they be mitigated?

Methodological Answer: The aminooxy group and PEG chain are susceptible to cleavage under acidic or basic conditions. Key considerations:

- Deprotection Stability: The Fmoc group is stable under piperidine treatment (20% v/v in DMF), but prolonged exposure to trifluoroacetic acid (TFA) during resin cleavage may degrade the PEG12 spacer. Limit TFA exposure to <2 hours .

- Oxime Ligation: Optimize reaction pH (4.5–5.5) with sodium acetate buffer to enhance oxime bond formation while minimizing PEG hydrolysis .

- Storage: Store at -20°C in anhydrous DMSO or DMF to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with carbonyl-containing biomolecules (e.g., glycoproteins)?

Methodological Answer: Efficient oxime ligation requires balancing reaction kinetics and steric hindrance:

- Molar Ratio: Use a 3:1 excess of this compound to target carbonyl groups to compensate for PEG-induced steric effects .

- Catalysis: Add aniline (10 mM) to accelerate imine formation, reducing reaction time from 24 hours to 6–8 hours .

- Monitoring: Track progress via MALDI-TOF MS (mass shift ~856 Da per conjugated PEG12 unit) .

Q. How should researchers address contradictory data in PEG12 spacer degradation during in vitro assays?

Methodological Answer: Contradictions often stem from assay-specific conditions:

- pH Sensitivity: Test stability across pH 4–7. PEG12 hydrolysis accelerates at pH < 5 (e.g., lysosomal conditions), requiring buffered systems (e.g., HEPES pH 7.4) for cell-based studies .

- Oxidative Stress: Include antioxidants (e.g., 1 mM TCEP) to prevent PEG chain cleavage by reactive oxygen species .

- Control Experiments: Compare degradation rates of free PEG12-acid vs. conjugated forms using SEC-MALS (size-exclusion chromatography with multi-angle light scattering) .

Q. What strategies improve the solubility of this compound in aqueous buffers for bioconjugation?

Methodological Answer: Solubility challenges arise from the hydrophobic Fmoc group and long PEG chain:

- Co-Solvent Systems: Use DMF/water mixtures (up to 30% DMF) to dissolve the compound, followed by dialysis against PBS to remove organic solvents .

- Micelle Formation: Incorporate surfactants (e.g., 0.1% Tween-20) to stabilize PEG12-acid in aqueous media .

- Temperature Modulation: Heat to 40–50°C during dissolution, then cool to room temperature to maintain solubility .

Q. How can researchers validate the absence of side reactions (e.g., dipeptide formation) during this compound synthesis?

Methodological Answer: Side reactions are minimized through rigorous process control:

- Reaction Monitoring: Use LC-MS to detect dipeptide byproducts (e.g., m/z signals corresponding to Fmoc-PEG12-Fmoc adducts) .

- Coupling Efficiency: Perform Kaiser tests to confirm >99% completion of each coupling step .

- Purification: Employ preparative HPLC with ion-pair reagents (e.g., 0.1% TFA) to resolve PEG12-acid from truncated PEG chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.